molecular formula C14H15NO B13458065 6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B13458065
M. Wt: 213.27 g/mol
InChI Key: CPLNCMNYUIIWGU-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is a spirocyclic compound characterized by a unique three-dimensional structure. Spiro compounds are known for their rigid frameworks, which can impart unique physical and chemical properties. This particular compound features a spiro[3.3]heptane core with a 4-methylphenyl group and a carbonitrile group attached, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves a multi-step process. One common method starts with the preparation of the spirocyclic core, which can be achieved through a cyclization reaction. For instance, a cyclization reaction under basic conditions with p-toluenesulfonamide can be used to form the spiro compound . The reaction conditions often involve the use of solvents like ethanol and reagents such as potassium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can help achieve these goals.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon. Substitution reactions can introduce a wide variety of functional groups, such as halides or amines.

Scientific Research Applications

6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure can be used to study the interactions between small molecules and biological macromolecules.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals.

    Industry: Its rigid structure can be useful in the design of new materials with specific properties.

Mechanism of Action

The mechanism by which 6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules, such as 2-oxa-6-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane . These compounds share the spirocyclic core but differ in their functional groups and substituents.

Uniqueness

What sets 6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile apart is its specific combination of a spiro[3.3]heptane core with a 4-methylphenyl group and a carbonitrile group. This unique structure can impart distinct physical and chemical properties, making it valuable for various applications.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

InChI

InChI=1S/C14H15NO/c1-11-2-4-12(5-3-11)14(8-15)6-13(7-14)9-16-10-13/h2-5H,6-7,9-10H2,1H3

InChI Key

CPLNCMNYUIIWGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC3(C2)COC3)C#N

Origin of Product

United States

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